5-[[(2R,3S)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-phenylmorpholin-4-yl]methyl]-1,2-dihydro-1,2,4-triazol-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Defluoro Aprepitant is a derivative of Aprepitant, a neurokinin 1 receptor antagonist primarily used to prevent chemotherapy-induced nausea and vomiting. Defluoro Aprepitant is structurally similar to Aprepitant but lacks a fluorine atom, which may influence its pharmacological properties and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Defluoro Aprepitant involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the triazolone ring: This involves the reaction of appropriate hydrazine derivatives with isocyanates under controlled conditions.
Morpholine ring formation: This step involves the cyclization of intermediates to form the morpholine ring, which is crucial for the compound’s activity.
Final coupling: The final step involves coupling the triazolone and morpholine intermediates under specific conditions to yield Defluoro Aprepitant.
Industrial Production Methods
Industrial production of Defluoro Aprepitant follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Techniques such as crystallization, filtration, and chromatography are employed to purify the final product .
Chemical Reactions Analysis
Types of Reactions
Defluoro Aprepitant undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify specific functional groups within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions can be carried out to introduce different substituents on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include various derivatives of Defluoro Aprepitant with modified pharmacological properties. These derivatives are often studied for their potential therapeutic applications .
Scientific Research Applications
Defluoro Aprepitant has several scientific research applications, including:
Chemistry: It is used as a reference compound in analytical chemistry to study the behavior of neurokinin 1 receptor antagonists.
Biology: In biological research, it is used to study the role of neurokinin 1 receptors in various physiological processes.
Industry: It is used in the pharmaceutical industry for the development of new antiemetic drugs.
Mechanism of Action
Defluoro Aprepitant exerts its effects by selectively antagonizing the neurokinin 1 (NK1) receptor. This receptor is involved in the emetic response, and its inhibition helps prevent nausea and vomiting. The compound crosses the blood-brain barrier and binds to NK1 receptors in the central nervous system, blocking the action of substance P, a neuropeptide associated with emesis .
Comparison with Similar Compounds
Similar Compounds
Aprepitant: The parent compound, used for preventing chemotherapy-induced nausea and vomiting.
Fosaprepitant: A prodrug of Aprepitant, which is converted to Aprepitant in the body.
Netupitant: Another NK1 receptor antagonist used for similar indications.
Uniqueness
Defluoro Aprepitant is unique due to the absence of a fluorine atom, which may alter its pharmacokinetic and pharmacodynamic properties. This structural difference can influence its binding affinity, solubility, and overall efficacy compared to other NK1 receptor antagonists .
Properties
Molecular Formula |
C23H22F6N4O3 |
---|---|
Molecular Weight |
516.4 g/mol |
IUPAC Name |
3-[[2-[1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-phenylmorpholin-4-yl]methyl]-1,4-dihydro-1,2,4-triazol-5-one |
InChI |
InChI=1S/C23H22F6N4O3/c1-13(15-9-16(22(24,25)26)11-17(10-15)23(27,28)29)36-20-19(14-5-3-2-4-6-14)33(7-8-35-20)12-18-30-21(34)32-31-18/h2-6,9-11,13,19-20H,7-8,12H2,1H3,(H2,30,31,32,34) |
InChI Key |
YOBMIXIISZAQGF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OC2C(N(CCO2)CC3=NNC(=O)N3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.